4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid is a heterocyclic organic compound that features a pyridazine ring substituted with difluoromethyl and dimethyl groups
Preparation Methods
The synthesis of 4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid typically involves difluoromethylation reactions. One common method is the late-stage difluoromethylation of pyridazine derivatives. This process can be achieved using various difluoromethylation reagents under different conditions. For instance, metal-based methods can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . Additionally, difluoromethylation of C(sp²)–H bonds has been accomplished through Minisci-type radical chemistry .
Chemical Reactions Analysis
4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridazine ring are replaced by other groups.
Scientific Research Applications
4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to its targets . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-(Difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid can be compared with other difluoromethylated compounds, such as:
4-(Difluoromethyl)pyrazole derivatives: These compounds share similar difluoromethyl groups but differ in their core structures.
Trifluoromethylated compounds: While these compounds contain a trifluoromethyl group instead of a difluoromethyl group, they exhibit similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethyl)-5,6-dimethylpyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-3-4(2)11-12-6(8(13)14)5(3)7(9)10/h7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVBDZXBFSMQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C(F)F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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